molecular formula C20H25N3O5S2 B11052946 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide

2,4-dimethyl-3-[(methylsulfonyl)amino]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide

Cat. No.: B11052946
M. Wt: 451.6 g/mol
InChI Key: NWJDYUHFCWLHQX-UHFFFAOYSA-N
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Description

2,4-dimethyl-3-[(methylsulfonyl)amino]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with methyl, methylsulfonyl, and pyrrolidinylcarbonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide typically involves multiple steps, including the formation of the benzenesulfonamide core and subsequent functionalization with the desired substituents. Common synthetic routes may include:

    Formation of the benzenesulfonamide core: This can be achieved through the reaction of a suitable benzenesulfonyl chloride with an amine under basic conditions.

    Introduction of the methylsulfonyl group: This step may involve the reaction of the intermediate with a methylsulfonyl chloride in the presence of a base.

    Attachment of the pyrrolidinylcarbonyl group: This can be accomplished through a coupling reaction with a pyrrolidinylcarbonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-3-[(methylsulfonyl)amino]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions may require reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield benzoic acid derivatives, while reduction of the sulfonamide group can produce primary amines.

Scientific Research Applications

2,4-dimethyl-3-[(methylsulfonyl)amino]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It can be investigated for its potential therapeutic effects and used in drug development.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethylbenzenesulfonamide: Lacks the methylsulfonyl and pyrrolidinylcarbonyl groups.

    3-[(methylsulfonyl)amino]benzenesulfonamide: Lacks the 2,4-dimethyl and pyrrolidinylcarbonyl groups.

    N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide: Lacks the 2,4-dimethyl and methylsulfonyl groups.

Uniqueness

2,4-dimethyl-3-[(methylsulfonyl)amino]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25N3O5S2

Molecular Weight

451.6 g/mol

IUPAC Name

3-(methanesulfonamido)-2,4-dimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C20H25N3O5S2/c1-14-6-11-18(15(2)19(14)22-29(3,25)26)30(27,28)21-17-9-7-16(8-10-17)20(24)23-12-4-5-13-23/h6-11,21-22H,4-5,12-13H2,1-3H3

InChI Key

NWJDYUHFCWLHQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)C)NS(=O)(=O)C

Origin of Product

United States

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